molecular formula C22H24N2O5 B252860 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B252860
M. Wt: 396.4 g/mol
InChI Key: CMAILNQHTLWMSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one, also known as MI-503, is a small molecule inhibitor that targets the transcription factor c-Myc. c-Myc is a proto-oncogene that is overexpressed in many types of cancer and is associated with poor prognosis. MI-503 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

Mechanism of Action

3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one targets the transcription factor c-Myc, which plays a critical role in cell growth, proliferation, and differentiation. Overexpression of c-Myc is a common feature of many types of cancer and is associated with poor prognosis. 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one binds to the transcriptional activation domain of c-Myc, preventing it from binding to its target genes and inhibiting its transcriptional activity. This leads to the downregulation of c-Myc target genes, which are involved in cell cycle progression, metabolism, and apoptosis.
Biochemical and Physiological Effects:
3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to have a selective and potent inhibitory effect on c-Myc, with minimal off-target effects. In addition to its anti-cancer properties, 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to have anti-inflammatory effects in models of rheumatoid arthritis and colitis. 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has also been shown to improve insulin sensitivity and glucose homeostasis in mouse models of diabetes.

Advantages and Limitations for Lab Experiments

3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has several advantages for use in scientific research. It is a small molecule inhibitor that can be easily synthesized and modified, making it suitable for structure-activity relationship studies. 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has some limitations for use in lab experiments. It is not suitable for use in cell lines that do not express c-Myc or have low levels of c-Myc expression. 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one may also have limited efficacy in tumors that have acquired resistance to c-Myc inhibition.

Future Directions

There are several future directions for research on 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one. One area of focus is the development of combination therapies that enhance the efficacy of 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one in cancer treatment. Another area of research is the identification of biomarkers that can predict response to 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one, allowing for personalized treatment strategies. Additionally, there is interest in exploring the use of 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one in other disease models, such as neurodegenerative diseases and viral infections. Further research is needed to fully understand the potential of 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one as a therapeutic agent.

Synthesis Methods

The synthesis of 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one involves several steps, including the condensation of 2-methoxybenzaldehyde with 2-oxoethylamine to form a Schiff base, which is then reacted with morpholine and 3-hydroxyindolin-2-one to form the final product. The synthesis of 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has been optimized to improve yield and purity, making it suitable for use in scientific research.

Scientific Research Applications

3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and leukemia. In vitro studies have shown that 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In vivo studies have demonstrated that 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one suppresses tumor growth and metastasis in mouse models of cancer. 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

properties

Product Name

3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

IUPAC Name

3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)indol-2-one

InChI

InChI=1S/C22H24N2O5/c1-28-20-9-5-2-6-16(20)19(25)14-22(27)17-7-3-4-8-18(17)24(21(22)26)15-23-10-12-29-13-11-23/h2-9,27H,10-15H2,1H3

InChI Key

CMAILNQHTLWMSV-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)CC2(C3=CC=CC=C3N(C2=O)CN4CCOCC4)O

Canonical SMILES

COC1=CC=CC=C1C(=O)CC2(C3=CC=CC=C3N(C2=O)CN4CCOCC4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.